molecular formula C20H18Cl2N2O2 B12171097 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol

7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol

Cat. No.: B12171097
M. Wt: 389.3 g/mol
InChI Key: BMBNTQYGBGSDPL-UHFFFAOYSA-N
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Description

7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with a 2,4-dichlorophenyl group and a morpholin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution with 2,4-Dichlorophenyl Group:

    Attachment of Morpholin-4-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the intermediate product reacts with morpholine in the presence of a base like sodium hydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholin-4-ylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Pharmacology: It is investigated for its potential to modulate various biochemical pathways, making it a candidate for drug development.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,4-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol
  • 7-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone

Uniqueness

7-[(2,4-Dichlorophenyl)(morpholin-4-yl)methyl]quinolin-8-ol is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18Cl2N2O2

Molecular Weight

389.3 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C20H18Cl2N2O2/c21-14-4-6-15(17(22)12-14)19(24-8-10-26-11-9-24)16-5-3-13-2-1-7-23-18(13)20(16)25/h1-7,12,19,25H,8-11H2

InChI Key

BMBNTQYGBGSDPL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C4=C(C=CC=N4)C=C3)O

Origin of Product

United States

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